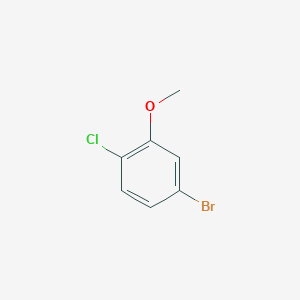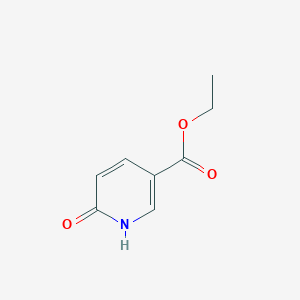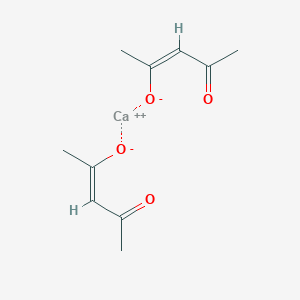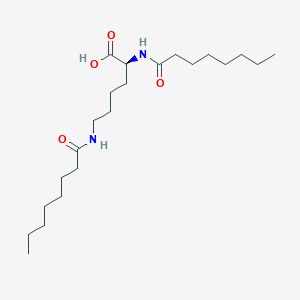
4,4''-Diyodo-p-terfenilo
Descripción general
Descripción
4,4’'-Diiodo-p-terphenyl, with the chemical formula C18H12I2 and CAS registry number 19053-14-6, is a crystalline solid characterized by two iodine atoms attached to the central terphenyl core . This compound is known for its applications in various fields, including the synthesis of organic materials such as liquid crystals and organic light-emitting diodes (OLEDs) . It exhibits interesting optical and electronic properties, making it valuable in the development of advanced electronic devices .
Aplicaciones Científicas De Investigación
4,4’'-Diiodo-p-terphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
Target of Action
This compound is primarily used as an intermediate in organic synthesis and pharmaceutical development
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceutical development, its effects on biochemical pathways would largely depend on the final compounds it is used to synthesize .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Like many other organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .
Análisis Bioquímico
Biochemical Properties
It is known that the compound serves as a useful precursor in the synthesis of more complex organic semiconductors when incorporated into polymer chains or small molecules . The iodine atoms can participate in halogen bonding, which is an important non-covalent interaction for directing the assembly of molecular crystals .
Molecular Mechanism
It is known that the compound can be employed as a starting material for the synthesis of advanced organic conductors and as a heavy-atom derivative for X-ray crystallography to determine the structure of related organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4’'-Diiodo-p-terphenyl can be synthesized through various methods. One common approach involves the iodination of p-terphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of 4,4’'-Diiodo-p-terphenyl may involve continuous flow processes to ensure high yield and purity . The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’'-Diiodo-p-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in carbon-carbon coupling reactions, such as the Ullmann reaction, to form extended molecular structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Catalysts such as copper or palladium are employed under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the iodine atoms.
Coupling Reactions: Extended aromatic systems or polymers.
Comparación Con Compuestos Similares
4,4’'-Dibromo-p-terphenyl: Similar structure but with bromine atoms instead of iodine.
4,4’'-Dichloro-p-terphenyl: Similar structure but with chlorine atoms instead of iodine.
Uniqueness: 4,4’‘-Diiodo-p-terphenyl is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its bromine and chlorine analogs . The larger atomic radius and higher atomic weight of iodine contribute to different electronic and steric effects, making 4,4’'-Diiodo-p-terphenyl particularly valuable in specific applications .
Propiedades
IUPAC Name |
1,4-bis(4-iodophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12I2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMMWGLDOBFHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393677 | |
| Record name | 4,4''-Diiodo-p-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19053-14-6 | |
| Record name | 4,4''-Diiodo-p-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4''-Diiodo-p-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of molecules derived from 4,4''-diiodo-p-terphenyl that contribute to their unique electronic properties?
A2: 4,4''-diiodo-p-terphenyl is used as a building block for synthesizing N-heterocyclic carbene (NHC) analogs of Müller's hydrocarbon []. These analogs, formed via a two-fold C-C cross-coupling reaction with NHCs followed by reduction, possess a central p-terphenyl unit flanked by two NHC moieties []. Quantum chemical calculations reveal a small singlet-triplet energy gap (ΔES-T) in these molecules, ranging from -7.24 to -7.60 kcal mol-1, significantly lower than their Thiele's and Chichibabin's hydrocarbon counterparts []. This indicates a near-degeneracy of singlet and triplet states. Furthermore, they exhibit a high diradical character (y ≈ 0.6) [], suggesting significant open-shell singlet character. These electronic properties arise from the spatial separation and electronic interaction of the unpaired electrons within the molecule's structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)




